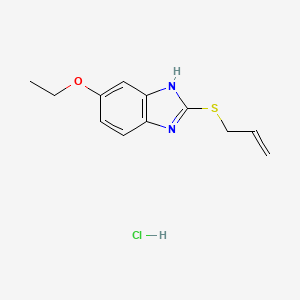![molecular formula C23H16BrFN2O3 B5188276 (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B5188276.png)
(5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione: is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a phenyl group, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent.
Attachment of the fluorobenzyl group: This step involves the reaction of the brominated intermediate with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate.
Formation of the benzylidene group: The final step involves the condensation of the intermediate with benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the imidazolidine-2,4-dione core can yield the corresponding imidazolidine derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme inhibition and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
- (5E)-5-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
- (5E)-5-{5-iodo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
- (5E)-5-{5-methyl-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
Uniqueness: The presence of the bromine atom and the fluorobenzyl group in (5E)-5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione imparts unique chemical and biological properties, such as enhanced binding affinity to certain molecular targets and improved stability under various conditions, compared to its analogs.
属性
IUPAC Name |
(5E)-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN2O3/c24-17-10-11-21(30-14-15-6-4-5-9-19(15)25)16(12-17)13-20-22(28)27(23(29)26-20)18-7-2-1-3-8-18/h1-13H,14H2,(H,26,29)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUJNWEMUJISR-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(4-methoxyanilino)-3-nitrobenzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B5188196.png)
![4-methyl-N-[(4-propan-2-ylphenyl)methyl]benzenesulfonamide](/img/structure/B5188198.png)
![1-[5-(2,3-Dimethylphenoxy)pentyl]imidazole](/img/structure/B5188210.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5188217.png)
![4-[4-(2-tert-butyl-5-methylphenoxy)butyl]morpholine](/img/structure/B5188218.png)
![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B5188232.png)
![4-(Pyridin-3-ylmethyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)
![4-{[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5188251.png)

![N-CYCLOHEXYL-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5188262.png)
![N-[2-(3-pyridinyloxy)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5188282.png)
![1-(1-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5188289.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B5188296.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)
